molecular formula C20H17ClN6O3S B2861047 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-39-6

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2861047
CAS RN: 536991-39-6
M. Wt: 456.91
InChI Key: SQBGWNFQDYLWRZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[1,5-a]pyrimidine ring, a chlorophenyl group, a nitrophenyl group, and a carboxamide group . These groups suggest that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine ring, as well as the various functional groups, would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the carboxamide group could participate in acid-base reactions .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • The synthesis of [1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to the compound , has been achieved through reactions involving enamino nitriles converted into O-ethylformimides and subsequently cyclized with semicarbazide to give heterocondensed pyrimidines. These are further processed with dichlorotriphenylphosphorane to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993).
  • Research on dihydropyrimidine compounds has demonstrated the structural characterization and synthesis of novel chiral dihydropyrimidines, indicating the importance of these structures in developing new chemical entities with potential biological activities (Elliott et al., 1998).
  • Studies on heteroaromatization with 4-hydroxycoumarin have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the versatility of these compounds in creating diverse chemical structures (El-Agrody et al., 2001).

Potential Applications and Biological Activity

  • A study on the synthesis of thienoquinolines, which are related to the core structure of the compound of interest, explored the creation of novel heterocyclo-thieno[2,3-b]quinoline derivatives. This research contributes to understanding the chemical properties and potential applications of these compounds (Awad, Abdel-rahman, & Bakhite, 1991).
  • Another study focused on the determination of biological and antioxidant activities of triazolopyrimidines, which may highlight the potential utility of these compounds in pharmaceutical applications or as part of materials with specific properties (Gilava, Patel, Ram, & Chauhan, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Without more information, it’s difficult to speculate on its potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without more information, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-16(18(22)28)17(12-6-8-14(9-7-12)27(29)30)26-19(23-11)24-20(25-26)31-10-13-4-2-3-5-15(13)21/h2-9,17H,10H2,1H3,(H2,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBGWNFQDYLWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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